1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with the molecular formula C24H21N3O4 and a molecular weight of 415.453 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a 4-methylbenzoate group, and a carbohydrazonoyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxo(4-toluidino)acetyl intermediate: This involves the reaction of 4-toluidine with acetic anhydride under controlled conditions to form the oxo(4-toluidino)acetyl intermediate.
Carbohydrazonoyl linkage formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl linkage.
Coupling with 2-naphthyl 4-methylbenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 2-naphthyl 4-methylbenzoate under specific conditions to form the final compound.
Industrial Production Methods
the general approach would involve scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and benzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a methoxy group instead of a naphthyl group.
2-Ethoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Contains ethoxy and propoxy groups, offering different chemical properties.
Uniqueness
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of a naphthyl group and a 4-methylbenzoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
769153-69-7 |
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Molecular Formula |
C28H23N3O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23N3O4/c1-18-7-11-21(12-8-18)28(34)35-25-16-13-20-5-3-4-6-23(20)24(25)17-29-31-27(33)26(32)30-22-14-9-19(2)10-15-22/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
OXXRGEGPGHIGSE-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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